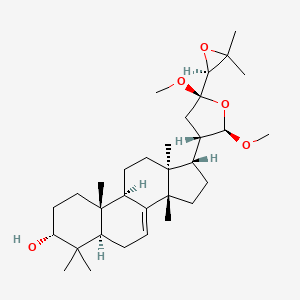![molecular formula C8H19NO2 B564740 2-[(2-Diethyl-d10)aminoethoxy]ethanol CAS No. 1189917-69-8](/img/structure/B564740.png)
2-[(2-Diethyl-d10)aminoethoxy]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Diethyl-d10)aminoethoxy]ethanol is a chemical compound with the molecular formula C8H9D10NO2 and a molecular weight of 171.30 g/mol . It is a labeled metabolite of Butamirate and a labeled degradation product of Oxeladin citrate and Oxybutynin hydrochloride . This compound is used in various scientific research applications due to its unique properties.
Mecanismo De Acción
Target of Action
It is a deuterated compound, which means it is often used in studies involving nuclear magnetic resonance (nmr) for tracing the compound’s interactions and transformations in biological systems .
Mode of Action
As a deuterated compound, it behaves similarly to its non-deuterated counterpart, but the presence of deuterium (heavy hydrogen) can subtly alter its interactions with biological targets .
Biochemical Pathways
As a deuterated compound, it can be used to trace biochemical transformations in research settings .
Pharmacokinetics
As a deuterated compound, it may exhibit altered pharmacokinetic properties compared to its non-deuterated counterpart .
Result of Action
As a deuterated compound, it is primarily used in research settings to trace biochemical transformations .
Action Environment
The action, efficacy, and stability of 2-[(2-Diethyl-d10)aminoethoxy]ethanol can be influenced by various environmental factors . These may include temperature, pH, and the presence of other compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Diethyl-d10)aminoethoxy]ethanol involves the reaction of diethylamine with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the desired product is obtained . The process may involve the use of catalysts and specific temperature and pressure conditions to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring to maintain the reaction conditions. Purification steps such as distillation or crystallization are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Diethyl-d10)aminoethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where the amino or ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Aplicaciones Científicas De Investigación
2-[(2-Diethyl-d10)aminoethoxy]ethanol is used in various scientific research applications, including:
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(Dimethylamino)ethoxy]ethanol: This compound has similar structural features but with dimethyl groups instead of diethyl groups.
2-[2-(Diethylamino)ethoxy]ethanol: The unlabeled version of the compound with similar chemical properties.
Uniqueness
2-[(2-Diethyl-d10)aminoethoxy]ethanol is unique due to its deuterium labeling, which makes it valuable in research applications requiring isotopic labeling. This labeling allows for precise tracking and analysis in metabolic studies and other research applications .
Propiedades
IUPAC Name |
2-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethoxy]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2/c1-3-9(4-2)5-7-11-8-6-10/h10H,3-8H2,1-2H3/i1D3,2D3,3D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBVRNHODPFVHK-MWUKXHIBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CCOCCO)C([2H])([2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675841 |
Source


|
| Record name | 2-(2-{Bis[(~2~H_5_)ethyl]amino}ethoxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189917-69-8 |
Source


|
| Record name | 2-(2-{Bis[(~2~H_5_)ethyl]amino}ethoxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![acetic acid;(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid](/img/structure/B564663.png)








